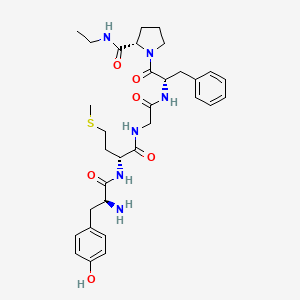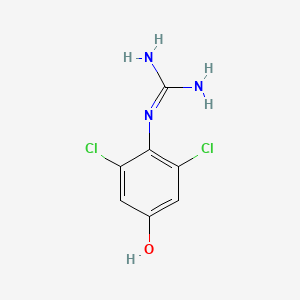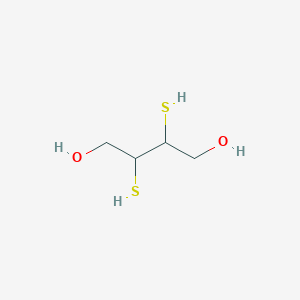
2,3-Bis(sulfanyl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(sulfanyl)butane-1,4-diol, also known as dithiothreitol (DTT), is a small molecule with the chemical formula C4H10O2S2. It is a dithiol compound, meaning it contains two thiol (sulfanyl) groups. This compound is widely used in biochemistry and molecular biology due to its ability to reduce disulfide bonds in proteins and peptides, thereby maintaining them in their reduced state .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)butane-1,4-diol typically involves the reduction of 2,3-dihydroxybutane-1,4-dithiol. One common method is the reduction of the corresponding disulfide compound using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(sulfanyl)butane-1,4-diol primarily undergoes reduction reactions due to the presence of its thiol groups. It can also participate in oxidation reactions, forming disulfide bonds. Additionally, it can undergo substitution reactions where the thiol groups are replaced by other functional groups .
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Hydrogen peroxide, iodine
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Reduction: Maintains the thiol groups in their reduced state
Oxidation: Forms disulfide bonds
Substitution: Forms various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2,3-Bis(sulfanyl)butane-1,4-diol is extensively used in scientific research due to its reducing properties. Some of its applications include:
Biochemistry: Used to reduce disulfide bonds in proteins and peptides, aiding in protein folding studies and enzymatic reactions.
Molecular Biology: Employed in the preparation of samples for SDS-PAGE electrophoresis to maintain proteins in their reduced state.
Medicine: Investigated for its potential in reducing oxidative stress in cells and tissues.
Mecanismo De Acción
The primary mechanism of action of 2,3-Bis(sulfanyl)butane-1,4-diol involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound donate electrons to the disulfide bonds, breaking them and forming two thiol groups. This process helps maintain proteins in their reduced and functional state . The compound can also act as a chelating agent, binding to metal ions and preventing their participation in unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dithioerythritol (DTE): An epimer of dithiothreitol with similar reducing properties but different stereochemistry.
Glutathione: A tripeptide with a thiol group that also reduces disulfide bonds but is less efficient than dithiothreitol.
Uniqueness
2,3-Bis(sulfanyl)butane-1,4-diol is unique due to its high reactivity and stability as a reducing agent. It forms a stable six-membered ring in its oxidized form, which enhances its reducing potential and makes it more efficient than other thiol-based reducing agents .
Propiedades
Número CAS |
64131-50-6 |
|---|---|
Fórmula molecular |
C4H10O2S2 |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
2,3-bis(sulfanyl)butane-1,4-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 |
Clave InChI |
IMVJCTWESJIARS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CO)S)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

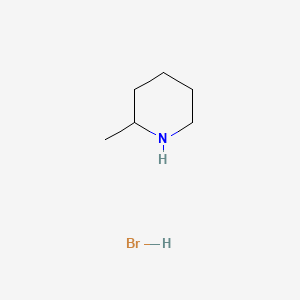
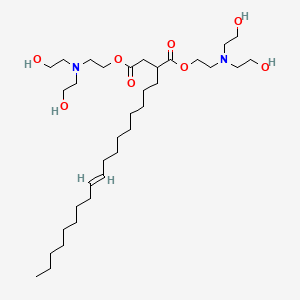
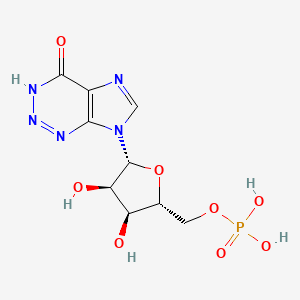
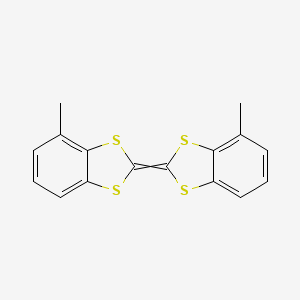
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
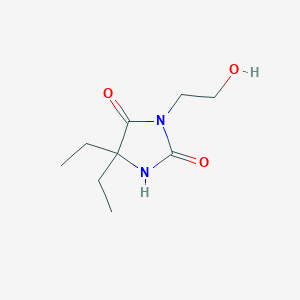
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
